4-methyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-methyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole” is a complex organic compound. It contains a benzothiazole ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements), and a piperazine ring, which is a common structural motif found in many pharmaceuticals .
Molecular Structure Analysis
The molecular structure of “this compound” can be deduced from its name. It contains a benzothiazole ring, a piperazine ring, and a pyrimidine ring. The exact structure would require a detailed analysis of its NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectra .作用機序
Target of Action
Similar compounds have been found to target cyclin-dependent kinase 2 .
Mode of Action
This interaction could lead to changes in cellular processes, ultimately affecting the overall function of the cell .
Biochemical Pathways
Related compounds have been shown to impact the pi3k/akt signaling pathway , which plays a crucial role in cell survival and growth.
Pharmacokinetics
Understanding these properties is crucial for predicting the compound’s bioavailability, efficacy, and potential side effects .
Result of Action
Similar compounds have been observed to cause a loss of cell viability in certain cell lines .
実験室実験の利点と制限
The advantages of using 4-methyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole for laboratory experiments include its low cost, easy availability, and good solubility in most organic solvents. The major limitation of using this compound is its low stability, which can make it difficult to store and use for extended periods of time.
将来の方向性
1. Further studies should be conducted to explore the potential of 4-methyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole for the treatment of other diseases, such as diabetes, obesity, and autoimmune disorders.
2. Studies should be conducted to explore the potential of this compound as an anti-viral agent.
3. Further studies should be conducted to explore the potential of this compound as an anti-aging agent.
4. Studies should be conducted to explore the potential of this compound as an anti-obesity agent.
5. Studies should be conducted to explore the potential of this compound as an anti-cancer agent.
6. Studies should be conducted to explore the potential of this compound as an anti-inflammatory agent.
7. Studies should be conducted to explore the potential of this compound as an anti-microbial agent.
8. Studies should be conducted to explore the potential of this compound as an antioxidant.
9. Studies should be conducted to explore the potential of this compound as a neuroprotective agent.
10. Studies should be conducted to explore the potential of this compound as an immunomodulator.
合成法
4-methyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole is synthesized from 4-methylbenzothiazole and 2-(4-pyrimidin-2-ylpiperazin-1-yl)ethanol. The synthesis of this compound is carried out by a condensation reaction between the two starting materials. The reaction is carried out in an inert atmosphere at a temperature of 90-95°C. The reaction is usually completed in 4-6 hours and yields a product with a purity of over 95%.
科学的研究の応用
4-methyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole has been extensively studied for its potential applications in the fields of medicinal chemistry, drug discovery and development, and biochemistry. This compound has been found to have anti-inflammatory and anti-cancer properties, as well as anti-bacterial and anti-fungal activities. It has also been studied for its potential use in the treatment of Alzheimer’s disease, Parkinson’s disease, and other neurological disorders. This compound has also been studied for its potential use in the treatment of cardiovascular diseases, such as hypertension and atherosclerosis.
特性
IUPAC Name |
4-methyl-2-(4-pyrimidin-2-ylpiperazin-1-yl)-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5S/c1-12-4-2-5-13-14(12)19-16(22-13)21-10-8-20(9-11-21)15-17-6-3-7-18-15/h2-7H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHCXLHPFIVIILE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。